molecular formula C13H26O3 B13820873 1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)-

1,3-Dioxolane, 2-ethyl-2-(5-methoxyheptyl)-

Cat. No.: B13820873
M. Wt: 230.34 g/mol
InChI Key: PYXVZXBWKIGTNS-UHFFFAOYSA-N
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Description

2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This specific compound is characterized by the presence of an ethyl group at the 2-position and a 5-methoxyheptyl group at the 2-position of the dioxolane ring.

Properties

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane

InChI

InChI=1S/C13H26O3/c1-4-12(14-3)8-6-7-9-13(5-2)15-10-11-16-13/h12H,4-11H2,1-3H3

InChI Key

PYXVZXBWKIGTNS-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCC1(OCCO1)CC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane typically involves the reaction of ethyl vinyl ether with 5-methoxyheptanal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes cyclization to form the dioxolane ring.

    Reactants: Ethyl vinyl ether and 5-methoxyheptanal.

    Catalyst: Acid catalyst such as p-toluenesulfonic acid.

    Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted dioxolanes.

Scientific Research Applications

2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Used as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-2-(5-methoxyhexyl)-1,3-dioxolane
  • 2-ethyl-2-(5-methoxybutyl)-1,3-dioxolane
  • 2-ethyl-2-(5-methoxypentyl)-1,3-dioxolane

Uniqueness

2-ethyl-2-(5-methoxyheptyl)-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 5-methoxyheptyl group provides increased hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

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